molecular formula C23H29F2N3O2 B4564467 N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide

N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide

Cat. No.: B4564467
M. Wt: 417.5 g/mol
InChI Key: ZHRXHQDWCSNFAI-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H29F2N3O2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.22278350 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopropane Derivatives in Medicinal Chemistry

Cyclopropane-containing compounds have been extensively studied for their medicinal properties. For example, cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have shown significant inhibition against various carbonic anhydrase isoenzymes, suggesting potential applications in designing inhibitors for these enzymes (Boztaş et al., 2015). Similarly, cyclopropylcarboxamides related to cis-permethrin have been synthesized and evaluated for their larvicidal properties, indicating the potential for developing new insecticides (Taylor et al., 1998).

Organic Synthesis and Chemical Properties

In organic chemistry, cyclopropane motifs are of interest due to their unique reactivity and potential for creating complex molecular architectures. The Chan-Lam cyclopropylation reaction has been developed as a scalable and convenient method for introducing cyclopropane-heteroatom linkages, important in medicinal chemistry campaigns (Derosa et al., 2018). This highlights the role of cyclopropane derivatives in facilitating the synthesis of complex molecules for pharmaceutical applications.

Biochemical Applications

Cyclopropane-containing molecules have been explored for their interactions with biological targets. For instance, investigations into the interactions of DEET and novel repellents with mosquito odorant receptors have identified carboxamides as effective inhibitors, suggesting cyclopropane derivatives' potential in developing new insect repellents (Grant et al., 2020).

Properties

IUPAC Name

N-cyclopropyl-1-[1-[(E)-3-(2,3-difluorophenyl)prop-2-enoyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F2N3O2/c24-20-3-1-2-16(22(20)25)4-7-21(29)28-14-10-19(11-15-28)27-12-8-17(9-13-27)23(30)26-18-5-6-18/h1-4,7,17-19H,5-6,8-15H2,(H,26,30)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRXHQDWCSNFAI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C=CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)/C=C/C4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-1'-[(2E)-3-(2,3-difluorophenyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.